molecular formula C17H24N2O4 B8634146 tert-Butyl 6-(methoxy(methyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-Butyl 6-(methoxy(methyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B8634146
M. Wt: 320.4 g/mol
InChI Key: OWCOYUCZYJKRTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08067590B2

Procedure details

To 2.00 g (7.21 mmol) 3,4-dihydro-1H-isoquinoline-2,6-dicarboxylic acid 2-tert-butyl ester in 70 mL MeOH is added at RT 844 mg (8.65 mmol) O,N-dimethyl-hydroxylamine and 1.59 mL (14.4 mmol) 4-methyl-morpholine. The mixture is stirred at RT and then 2.10 g (7.57 mmol) 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholin-4-ium chloride hydrate is added and the mixture is stirred overnight at RT. The residue is directly purified via reverse HPLC chromatography (Waters XBridge, C18; water (0.3% NH4OH)/acetonitrile (0.3% NH4OH) 90:10 to 10:90).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
844 mg
Type
reactant
Reaction Step One
Quantity
1.59 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:17][CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[C:13]([C:18](O)=[O:19])[CH:14]=2)[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH3:21][O:22][NH:23][CH3:24].CN1CCOCC1.O.[Cl-].COC1N=C(OC)N=C([N+]2(C)CCOCC2)N=1>CO>[C:1]([O:5][C:6]([N:8]1[CH2:17][CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[C:13]([C:18](=[O:19])[N:23]([O:22][CH3:21])[CH3:24])[CH:14]=2)[CH2:9]1)=[O:7])([CH3:3])([CH3:2])[CH3:4] |f:3.4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC2=CC=C(C=C2CC1)C(=O)O
Name
Quantity
844 mg
Type
reactant
Smiles
CONC
Name
Quantity
1.59 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
O.[Cl-].COC1=NC(=NC(=N1)OC)[N+]1(CCOCC1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred overnight at RT
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The residue is directly purified via reverse HPLC chromatography (Waters XBridge, C18; water (0.3% NH4OH)/acetonitrile (0.3% NH4OH) 90:10 to 10:90)

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(=O)N1CC2=CC=C(C=C2CC1)C(N(C)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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